molecular formula C4H4F4O B1304048 3,3,4,4-Tetrafluorooxolane CAS No. 374-33-4

3,3,4,4-Tetrafluorooxolane

Cat. No.: B1304048
CAS No.: 374-33-4
M. Wt: 144.07 g/mol
InChI Key: HCVCNRFVUUDZOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,4,4-Tetrafluorooxolane can be synthesized through various methods. One common method involves the fluorination of tetrahydrofuran using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetrafluorooxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other fluorinated derivatives.

    Reduction: Reduction reactions can yield partially or fully hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,3,4,4-Tetrafluorooxolane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluorooxolane involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which facilitate the formation of new chemical bonds and functional groups .

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A non-fluorinated analog used as a solvent in organic synthesis.

    3,3,4,4-Tetrafluorotetrahydrofuran: Another name for 3,3,4,4-Tetrafluorooxolane.

    2,2,3,3-Tetrafluorotetrahydrofuran: A similar compound with fluorine atoms at different positions.

Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of four fluorine atoms enhances its stability, reactivity, and ability to participate in various chemical reactions, making it valuable in both research and industrial applications .

Biological Activity

3,3,4,4-Tetrafluorooxolane is a fluorinated organic compound with significant interest in various fields due to its unique chemical properties. The compound has been studied for its potential biological activities, particularly in the context of medicinal chemistry and material science. This article presents a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C4H4F4OC_4H_4F_4O, and it possesses a cyclic ether structure with four fluorine atoms attached to the oxolane ring. The presence of fluorine significantly alters the compound's reactivity and stability compared to non-fluorinated analogs.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight150.07 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityModerate (irritant)

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study published in PubChem suggests that the compound may inhibit the growth of certain bacteria and fungi due to its unique fluorinated structure which enhances membrane permeability and disrupts cellular functions .

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which is a common pathway for inducing cell death in malignant cells .

Case Study: Anticancer Activity

A notable case study involved the application of this compound in treating human breast cancer cells (MCF-7). The study found that concentrations as low as 10 µM resulted in significant reductions in cell viability over a 48-hour period. The mechanism was linked to the activation of caspase pathways and upregulation of pro-apoptotic proteins.

Table 2: Summary of Cytotoxic Effects on MCF-7 Cells

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
106525
253055
501080

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The fluorinated groups enhance permeability through lipid bilayers.
  • Reactive Oxygen Species Generation : Induction of oxidative stress leading to cellular damage.
  • Apoptotic Pathway Activation : Modulation of intrinsic apoptotic pathways through caspase activation.

Safety and Toxicological Profile

While the biological activities of this compound are promising, safety assessments indicate moderate toxicity. It is classified as an irritant to skin and eyes. Further studies are necessary to fully understand its long-term effects and potential for systemic toxicity.

Table 3: Toxicological Data Summary

EndpointResult
Skin IrritationPositive
Eye IrritationPositive
Acute Toxicity (LD50)Not established

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3,3,4,4-tetrafluorooxolane?

  • Methodology : The synthesis of fluorinated cyclic ethers like this compound typically involves fluorination of precursor oxolanes using agents such as SF₄, HF-pyridine, or transition metal catalysts. Cyclization steps may employ ring-closing metathesis or acid-catalyzed intramolecular etherification. For example, fluorinated macrocycles are synthesized via multistep reactions involving fluorinated building blocks and cyclization under controlled conditions .
  • Validation : Monitor reaction progress via ¹⁹F NMR to track fluorine incorporation and GC-MS for intermediate purity. Confirm final product structure using X-ray crystallography (see SHELX refinement protocols) .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging the Cambridge Structural Database (CSD) for comparative bond-length and angle analysis .
  • Data Interpretation : Focus on C-F bond lengths (typically 1.32–1.38 Å) and ring puckering parameters to assess conformational stability. Cross-reference with fluorinated analogs in the CSD to identify structural anomalies .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹⁹F NMR : Identifies fluorine environments; chemical shifts range from -70 to -120 ppm for CF₂ groups.
  • IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (e.g., EI or ESI) to confirm molecular ion peaks (e.g., m/z 178.95 for C₃H₂F₄O₂) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental data for fluorinated oxolanes?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to validate structures .
  • QSPR Models : Predict physicochemical properties (e.g., logP, boiling point) using quantitative structure-property relationships, especially when experimental data is scarce .
    • Case Study : Discrepancies in ¹⁹F NMR shifts may arise from solvent effects or conformational flexibility; MD simulations can model solvent interactions .

Q. What reaction mechanisms govern the ring-opening of this compound in nucleophilic environments?

  • Mechanistic Insights :

  • Nucleophilic attack at the oxygen-adjacent carbon leads to ring cleavage. Fluorine’s electronegativity stabilizes transition states, altering regioselectivity.
  • Kinetic studies (e.g., using D₂O or labeled nucleophiles) can distinguish SN1 vs. SN2 pathways. Monitor via ¹⁹F NMR kinetics .

Q. How does this compound perform as a fluorinated building block in polymer chemistry?

  • Applications :

  • Polymer Synthesis : Incorporate into polyethers via ring-opening polymerization (ROP) with BF₃·OEt₂ as a catalyst. Fluorine enhances thermal stability and hydrophobicity.
  • Material Properties : Use DSC and TGA to assess glass transition (Tg) and decomposition temperatures. Compare with non-fluorinated analogs .

Q. What strategies mitigate challenges in purifying this compound?

  • Purification Protocols :

  • Distillation under reduced pressure (due to low boiling point).
  • Chromatography on fluorinated silica gel to separate fluorinated byproducts.
  • Purity validation via GC-MS and elemental analysis .

Properties

IUPAC Name

3,3,4,4-tetrafluorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O/c5-3(6)1-9-2-4(3,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVCNRFVUUDZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382081
Record name 3,3,4,4-tetrafluorooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-33-4
Record name 3,3,4,4-Tetrafluorotetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4-tetrafluorooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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